molecular formula C17H23FN4O B2927545 3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide CAS No. 2034254-73-2

3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide

Cat. No.: B2927545
CAS No.: 2034254-73-2
M. Wt: 318.396
InChI Key: ICBAXBPJWUSSLK-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. This compound features a propanamide core linked to a 4-fluoro-3-methylphenyl group and a complex amine moiety containing a 1,2,3-triazole ring. The 1,2,3-triazole group is a privileged scaffold in drug discovery, valued for its metabolic stability and ability to participate in hydrogen bonding, which often facilitates target binding . Furthermore, the incorporation of a fluorine atom on the phenyl ring is a common strategy in lead optimization to modulate a compound's electronic properties, lipophilicity, and metabolic stability . The primary research applications for this compound are as a building block or intermediate in the synthesis of more complex bioactive molecules and as a tool compound for in vitro biological screening. Its structure suggests potential for exploration in various assay systems to identify novel activity against undisclosed biological targets. Researchers may find it particularly useful in projects focused on developing protease inhibitors, receptor modulators, or other small-molecule therapeutics, given the pharmacophoric elements present in its structure. The compound is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN4O/c1-12(2)16(11-22-19-8-9-20-22)21-17(23)7-5-14-4-6-15(18)13(3)10-14/h4,6,8-10,12,16H,5,7,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBAXBPJWUSSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC(CN2N=CC=N2)C(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24FN5C_{18}H_{24}FN_5, with a molecular weight of approximately 335.42 g/mol. The structure features a triazole ring, which is known for its role in enhancing biological activity through interactions with various biological targets.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The presence of the triazole moiety contributes to its ability to inhibit certain enzymatic pathways, particularly those involved in inflammation and cancer progression.

In Vitro Studies

Research has demonstrated that the compound exhibits significant inhibitory effects on cancer cell lines, particularly through apoptosis induction and cell cycle arrest. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells by inducing G0/G1 phase arrest, thereby preventing further cell division.

In Vivo Studies

Animal model studies have indicated that the compound possesses anti-inflammatory properties. In a murine model of acute inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces edema in murine models
Enzyme InhibitionInhibits specific inflammatory enzymes

Case Studies

  • Breast Cancer Cell Line Study : In a controlled laboratory setting, the compound was tested against MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell viability with an IC50 value calculated at approximately 15 µM.
  • Murine Model of Inflammation : In a study involving mice subjected to carrageenan-induced paw edema, treatment with the compound resulted in a significant reduction in paw swelling (by approximately 40%) compared to untreated controls .

Research Findings

Recent research highlights the compound's potential as a therapeutic agent in oncology and inflammatory diseases. A study published in Medicinal Chemistry outlined its structure-activity relationship (SAR), revealing that modifications to the triazole ring can enhance its potency against specific cancer types .

Additionally, pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further clinical development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Analogues

  • Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (): This compound shares a triazole ring but differs in substitution pattern (1,2,4-triazole vs. 1,2,3-triazol-2-yl in the target compound). This difference may impact solubility or receptor-binding profiles.

Fluorinated Aromatic Compounds

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): This fluorinated chromene derivative exhibits a melting point of 175–178°C and a molecular ion peak at m/z 589.1 . The presence of fluorine in both this compound and the target molecule suggests enhanced metabolic stability and lipophilicity. However, the electron-withdrawing effect of the 4-fluoro group in the target compound’s phenyl ring may alter its reactivity compared to the 3-fluorophenyl substituent in .

Amide-Based Bioactive Compounds

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) (): Flutolanil, a benzamide fungicide, highlights the importance of the amide group in agrochemical activity .

Structural and Functional Analysis Table

Feature Target Compound Analogues Key Differences
Triazole Substituent 2H-1,2,3-triazol-2-yl (no NH protons) 4H-1,2,4-triazol-3-yl (NH-triazole at δ 13.0 ppm, ) Hydrogen-bonding capacity reduced in target compound.
Aromatic Fluorination 4-fluoro-3-methylphenyl 3-fluorophenyl () Positional effects on electronic properties and steric hindrance.
Amide Backbone Propanamide (flexible 3-carbon chain) Benzamide (rigid aromatic core in flutolanil, ) Flexibility may influence pharmacokinetics.
Thermal Stability Not reported MP 175–178°C () Fluorine and triazole may enhance thermal stability in target compound (hypothesized).

Research Implications and Hypotheses

  • Synthetic Routes: The nucleophilic substitution reactions described for triazole derivatives in may apply to the target compound’s synthesis, though the 2H-1,2,3-triazol-2-yl group may require alternative coupling strategies.
  • Biological Activity: Fluorinated aromatic systems () often exhibit pesticidal or medicinal properties, suggesting the target compound could share similar applications.
  • Physicochemical Properties: The absence of NH protons in the triazole ring (vs. ) may reduce solubility in polar solvents but improve membrane permeability .

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